4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine
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Overview
Description
4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine is a complex organic compound that features a morpholine ring, a thiophene ring, and a dichlorobenzoyl group
Preparation Methods
The synthesis of 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common reagents and conditions for these reactions include organic solvents like toluene, catalysts like palladium, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The dichlorobenzoyl group and the pyridine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar compounds include other morpholine derivatives and thiophene-containing molecules. For example:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one:
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZZGHVSYVHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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